molecular formula C12H23NO3 B13223556 tert-Butyl 2-(ethoxymethyl)pyrrolidine-2-carboxylate

tert-Butyl 2-(ethoxymethyl)pyrrolidine-2-carboxylate

Cat. No.: B13223556
M. Wt: 229.32 g/mol
InChI Key: UMGGEZUDDNBTKY-UHFFFAOYSA-N
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Description

tert-Butyl 2-(ethoxymethyl)pyrrolidine-2-carboxylate: is a chemical compound with the molecular formula C12H23NO3 and a molecular weight of 229.32 g/mol . It is commonly used in organic synthesis and serves as a valuable intermediate in the preparation of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(ethoxymethyl)pyrrolidine-2-carboxylate can be achieved through a multi-step process. One common method involves the reaction of tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques ensures efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(ethoxymethyl)pyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl 2-(ethoxymethyl)pyrrolidine-2-carboxylate is widely used as a building block in organic synthesis. It serves as an intermediate in the preparation of complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, the compound is used to study enzyme-catalyzed reactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic assays, providing insights into enzyme function and regulation .

Medicine: It can be used to synthesize novel drug candidates with improved pharmacokinetic and pharmacodynamic properties .

Industry: In the chemical industry, this compound is employed in the production of fine chemicals, specialty polymers, and advanced materials. Its versatility and reactivity make it a valuable component in various industrial processes .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(ethoxymethyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, modulating enzyme activity and influencing metabolic pathways. Its effects are mediated through binding to active sites or allosteric sites on enzymes, leading to changes in enzyme conformation and function .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 2-(ethoxymethyl)pyrrolidine-2-carboxylate is unique due to its ethoxymethyl group, which imparts distinct reactivity and properties compared to similar compounds. This unique functional group allows for specific chemical transformations and applications that are not possible with other related compounds .

Properties

Molecular Formula

C12H23NO3

Molecular Weight

229.32 g/mol

IUPAC Name

tert-butyl 2-(ethoxymethyl)pyrrolidine-2-carboxylate

InChI

InChI=1S/C12H23NO3/c1-5-15-9-12(7-6-8-13-12)10(14)16-11(2,3)4/h13H,5-9H2,1-4H3

InChI Key

UMGGEZUDDNBTKY-UHFFFAOYSA-N

Canonical SMILES

CCOCC1(CCCN1)C(=O)OC(C)(C)C

Origin of Product

United States

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